molecular formula C15H13BrINO B11522796 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol

4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol

Cat. No.: B11522796
M. Wt: 430.08 g/mol
InChI Key: ZIHYHGNKBOMRCV-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol is an organic compound with the molecular formula C15H12BrINO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 3,4-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then iodinated using iodine monochloride or another iodinating agent to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. The combination of these halogens with the phenolic and imine groups provides a versatile scaffold for various chemical transformations and biological interactions .

Properties

Molecular Formula

C15H13BrINO

Molecular Weight

430.08 g/mol

IUPAC Name

4-bromo-2-[(3,4-dimethylphenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C15H13BrINO/c1-9-3-4-13(5-10(9)2)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3

InChI Key

ZIHYHGNKBOMRCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C

Origin of Product

United States

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